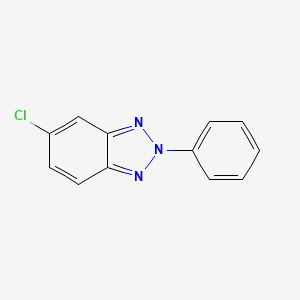

5-Chloro-2-phenyl-2h-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-phenyl-2H-benzotriazole: is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The presence of a chlorine atom and a phenyl group in its structure makes this compound a compound of interest for researchers and industries alike.

Mechanism of Action

Target of Action

5-Chloro-2-phenyl-2h-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological properties .

Mode of Action

Benzotriazole derivatives, in general, are known to form π–π stacking interactions and hydrogen bonds with their targets, which could potentially alter the function of the target proteins .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways .

Result of Action

Benzotriazole derivatives have been reported to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities , suggesting that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, benzotriazole derivatives are commonly used as UV absorbers or stabilizers in polymers, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation . This suggests that light exposure could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

These interactions are facilitated by the presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-2-phenyl-2h-benzotriazole is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenyl-2H-benzotriazole typically involves the reaction of 5-chloro-1H-benzotriazole with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. The scalability of the synthetic route is a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-phenyl-2H-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

Chemistry: 5-Chloro-2-phenyl-2H-benzotriazole is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, benzotriazole derivatives, including this compound, have shown potential as antiviral, antibacterial, and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development .

Industry: The compound is used as a UV stabilizer in plastics and coatings, protecting materials from degradation caused by ultraviolet radiation. It is also employed as a corrosion inhibitor in various industrial applications .

Comparison with Similar Compounds

- 2-Phenyl-2H-benzotriazole

- 5-Chloro-2H-benzotriazole

- 2-(2-Hydroxyphenyl)-2H-benzotriazole

Comparison: Compared to other benzotriazole derivatives, 5-Chloro-2-phenyl-2H-benzotriazole is unique due to the presence of both a chlorine atom and a phenyl group. This combination enhances its chemical reactivity and binding properties, making it more versatile in various applications .

Biological Activity

5-Chloro-2-phenyl-2H-benzotriazole (5-Cl-2-Ph-BTA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a derivative of benzotriazole, characterized by the presence of a chlorine atom at the 5-position and a phenyl group at the 2-position. Its chemical formula is C12H9ClN3, with a molecular weight of approximately 232.67 g/mol. The compound's structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 5-Cl-2-Ph-BTA against various pathogens:

- Bacterial Activity : The compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL, comparable to established antibiotics like nitrofurantoin .

- Antifungal Activity : 5-Cl-2-Ph-BTA has also been reported to possess antifungal properties, particularly against Candida albicans and Aspergillus niger. MIC values for these fungi ranged from 1.6 μg/mL to 25 μg/mL, indicating strong potential as an antifungal agent .

Antiviral Activity

The antiviral effects of 5-Cl-2-Ph-BTA are noteworthy, particularly against enteroviruses. In studies evaluating its efficacy against coxsackievirus B5 (CVB5), the compound demonstrated selective activity with effective concentration (EC50) values between 6 and 52 µM. Notably, derivatives of this compound with specific substitutions showed enhanced antiviral activity, suggesting that structural modifications can optimize its efficacy against viral infections .

The biological activity of 5-Cl-2-Ph-BTA can be attributed to its ability to interact with various molecular targets:

- Inhibition of Protein Kinases : Some benzotriazole derivatives act as selective inhibitors of protein kinase CK2, which plays a critical role in cell proliferation and survival .

- Interference with Viral Replication : The compound may inhibit viral replication by interfering with specific stages in the viral life cycle, thereby reducing viral load in infected cells .

- Antioxidant Properties : Benzotriazoles have been noted for their antioxidant capabilities, which may contribute to their protective effects against cellular damage during infections .

Case Studies

Several case studies highlight the therapeutic potential of 5-Cl-2-Ph-BTA:

- Antibacterial Efficacy : A study involving various benzotriazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties, supporting the notion that structural modifications can lead to improved bioactivity .

- Antiviral Screening : In a systematic screening for antiviral agents, compounds based on benzotriazole demonstrated significant activity against CVB5, indicating their potential as antiviral therapeutics .

- Fungal Resistance : Research into antifungal agents has shown that introducing electron-withdrawing groups at specific positions on the benzotriazole ring can enhance antifungal activity against resistant strains .

Data Summary

Properties

IUPAC Name |

5-chloro-2-phenylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESBLGYWJNTZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.